molecular formula C9H11BO2 B1461738 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 221352-10-9

3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B1461738
CAS No.: 221352-10-9
M. Wt: 162 g/mol
InChI Key: XPHBVPSNNPMQPE-UHFFFAOYSA-N
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Description

3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound belonging to the class of benzoxaboroles.

Mechanism of Action

Target of Action

The primary target of 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a key enzyme involved in the metabolic breakdown of cyclic adenosine monophosphate (cAMP), an important messenger molecule in cells .

Mode of Action

This compound acts as an inhibitor of PDE4 . It binds to the catalytic domain of PDE4, where it interacts with the dual metal-ion chelate in the active site of the enzyme . This interaction prevents the enzyme from breaking down cAMP, thereby increasing the levels of cAMP within the cell .

Biochemical Pathways

The increase in cAMP levels affects various biochemical pathways. One of the key pathways influenced is the protein kinase A (PKA) pathway . PKA is activated by cAMP and can phosphorylate a variety of target proteins, leading to changes in cell function . For instance, in immune cells, PKA activation can lead to the reduced release of pro-inflammatory cytokines .

Pharmacokinetics

It is known that the compound can penetrate the skin and exert its effects locally . This suggests that it may have good bioavailability when used topically .

Result of Action

The inhibition of PDE4 and the subsequent increase in cAMP levels lead to a variety of cellular effects. These include the reduction of inflammation, as evidenced by the decreased release of pro-inflammatory cytokines . This makes this compound potentially useful in the treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the local environment can affect the stability of the compound . Furthermore, the presence of other compounds, such as those found in topical creams or lotions, could potentially interact with this compound and affect its efficacy .

Biochemical Analysis

Biochemical Properties

3,3-Dimethylbenzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in biochemical reactions, particularly due to its boron atom, which can form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are involved in the regulation of intracellular signaling pathways . The interaction with these enzymes is primarily through the formation of a covalent bond between the boron atom and the active site of the enzyme, leading to inhibition of its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-4, IL-5, IL-13), which are critical in inflammatory responses . This inhibition is achieved through the suppression of phosphodiesterase activity, leading to increased levels of cyclic AMP (cAMP) and subsequent downregulation of cytokine production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of phosphodiesterase enzymes, which results in elevated cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in gene expression and cellular responses . Additionally, the compound can bind to other biomolecules, such as proteins involved in cell signaling, further modulating their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of phosphodiesterase activity and prolonged anti-inflammatory effects . The stability and efficacy of the compound can be influenced by factors such as temperature, pH, and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed. These toxic effects are likely due to the over-inhibition of phosphodiesterase enzymes and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as phosphodiesterases and other proteins involved in cellular metabolism . The compound can affect metabolic flux by altering the levels of key metabolites, such as cAMP, which in turn influences various metabolic processes. Additionally, the compound may undergo metabolic transformations, leading to the formation of active or inactive metabolites that can further modulate its biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability, which determine its ability to penetrate cell membranes and reach its target sites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with its target enzymes and proteins . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The precise localization within the cell can significantly influence the compound’s efficacy and specificity in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of 3,3-dimethyl-1,2-benzenediol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents .

Major Products

The major products formed from these reactions include boronic acids, borate esters, alcohols, alkanes, and various substituted derivatives .

Scientific Research Applications

3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal activity.

    Crisaborole: A phosphodiesterase-4 inhibitor used in the treatment of atopic dermatitis.

    Tavaborole: An antifungal agent used to treat onychomycosis.

Uniqueness

3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific structural modifications, which enhance its stability and reactivity compared to other benzoxaboroles. Its dimethyl groups provide steric hindrance, reducing the likelihood of unwanted side reactions and increasing its selectivity for target enzymes .

Properties

IUPAC Name

1-hydroxy-3,3-dimethyl-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c1-9(2)7-5-3-4-6-8(7)10(11)12-9/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHBVPSNNPMQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2C(O1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657963
Record name 3,3-Dimethyl-2,1-benzoxaborol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221352-10-9
Record name 3,3-Dimethyl-2,1-benzoxaborol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-(2′-bromophenyl)-6-butyl[1,3,6,2]dioxazaborocan (93.1 g, 277.1 mmol) in THF (2.3 L) at −78° C. was added n-BuLi (133.0 mL, 2.5M in hexane, 332.5 mmol, 1.2 equiv.) dropwise via a syringe over a period of 10 min while maintaining reaction temperature at −78° C. After the addition the reaction solution was stirred for 20 min at −78° C. before acetone (23.2 mL, 387.9 mmol, 1.4 equiv.) was added dropwise via a syringe over a period of 10 min while maintaining the reaction temperature at −78° C. The resulting mixture was allowed to stir for 20 min at −78° C. then warm to room temperature gradually. Once the reaction vessel reached room temperature, 6N HCl solution (1 L) was added and the mixture was stirred for an additional 30 min. The mixture was extracted with EtOAc (3×). The EtOAc extracts were dried over Na2SO4, filtered and concentrated under reduced pressure. The light yellow oil was then subjected to flash chromatography (Isco Companion, 80 g SiO2 cartridge, solid loaded SiO2, neat heptanes to 20:80 EtOAc gradient at 60 ml/min for 90 min). The title compound was recovered as clear colorless oil. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.44 (s, 6 H) 7.31 (d, J=1.1 Hz, 1 H) 7.38-7.47 (m, 2 H) 7.66 (d, J=7.2 Hz, 1 H) 8.99 (s, 1 H). Amount obtained: 16.9 g (37.7% yield).
Quantity
93.1 g
Type
reactant
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step One
Name
Quantity
2.3 L
Type
solvent
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of n-BuLi (21.2 ml, 0.053 mol) in anhydrous THF (160 mL) at −78° C. under argon was slowly added a solution of 2-(2-bromophenyl)propan-2-ol (XCV) (0.0212 mol, 4.55 g) in anhydrous THF (50 mL) while maintaining the temperature below −65° C. After addition was complete, the reaction mixture was stirred at −75° C. for 30 min. To this mixture was added in portions trimethyl borate (0.032 mol, 3.3 g), and the reaction mixture was stirred at −78° C. for 30 min and then at room temperature overnight. The mixture was cooled to 0° C., carefully quenched with 1M aqueous HCl, and stirred at room temperature for 15 min. The mixture was acidified to pH 3 with 2M HCl and stirring was continued for 1 hour. The two phases were separated and the aqueous layer was extracted with EtOAc. The combined organic phases were dried over MgSO4. The crude product was purified by silica gel chromatography using DCM followed by DCM/MeOH 300/1 to give 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol (XCVI) as a light yellow oil (1.37 g; 8.5 mmol, 40% yield). 1H NMR (CDCl3) δ ppm 1.54 (s, 6H), 7.25-7.29 (m, 1H), 7.33 (d, J=7 Hz, 1H), 7.45 (td, J=7 Hz, J=1 Hz, 1H), 7.68 (d, J=7 Hz, 1H).
Quantity
21.2 mL
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-(2-bromo-phenyl)-propan-2-ol (4.0 g, 18.6 mmol, prepared as described in Egan, W. et al. J. Am. Chem. Soc., 1971, 93, 6205) in 60 mL of anhydrous THF under argon at −78° C. was slowly added n-butyl lithium (15 mL, 2.5 M). The mixture was stirred at −78° C. for 2 h, and then triisopropylborate (5.5 mL, 24.2 mmol) was added to the mixture. The mixture was allowed to warm to room temperature and stirred at room temperature for 12 h. The mixture was then cooled to 0° C. and hydrochloric acid (10 mL, 1N) was added to the mixture until pH was <5. The mixture was then stirred at room temperature for 1 h. The two layers were separated. The aqueous layer was extracted twice with ethyl acetate. The organic layers were combined, dried with anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to afford a yellow oil. The oil was purified by chromatography (silica, EtOAc: hexanes,1:3) to afford a white solid (1.16 g, 40%). 1H NMR (400 MHz, CDCl3) δ (ppm): 7.53 (m, 1H), 7.36 (m, 2H), 7.28 (m, 1H), 1.62 (s, 3H), 1.61 (s, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Yield
40%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
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3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
Reactant of Route 3
3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
Reactant of Route 4
3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
Reactant of Route 5
3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
Reactant of Route 6
3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

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